2-Methylpiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.34 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5277. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

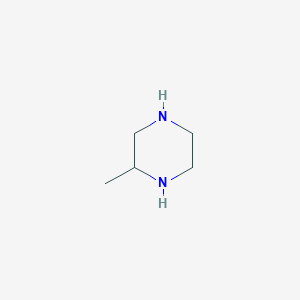

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMNTHCQHJPVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021900 | |

| Record name | 2-Methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-07-9 | |

| Record name | 2-Methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0LWN1061P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methylpiperazine chemical properties and structure

An In-depth Technical Guide to 2-Methylpiperazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 109-07-9) is a cyclic diamine that serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and specialty chemicals.[1][2][3] Its structural features, including a chiral center and two nitrogen atoms with differing basicity, impart unique chemical properties that are leveraged in drug design and complex organic synthesis.[4] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, intended for professionals in research and development.

Chemical Structure and Identification

This compound is a heterocyclic amine featuring a six-membered piperazine ring with a methyl group substituent at the second position.[4][5] This substitution creates a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-2-methylpiperazine, or as a racemic mixture.[6]

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[7] |

| CAS Number | 109-07-9[5][8] |

| Molecular Formula | C₅H₁₂N₂[5][8][9] |

| SMILES | CC1CNCCN1[5][7] |

| InChI | InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3[5][7][8] |

| InChIKey | JOMNTHCQHJPVAZ-UHFFFAOYSA-N[5][7][8][10] |

Physicochemical Properties

This compound is typically a white to yellow crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[1][4][5][11] It possesses a characteristic amine-like odor.[1][4][12] Its stability is generally good under normal storage conditions in closed containers, though it is sensitive to air and moisture.[5][13]

Table 2: General Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 100.16 g/mol | [4][7][14] |

| Appearance | White to yellow crystalline powder, crystals, and/or chunks | [1][5][9][11] |

| Melting Point | 61-63 °C | [4][9][11][12] |

| Boiling Point | 153-155 °C | [4][9][11][12] |

| Density | 0.817 - 0.845 g/cm³ | [9][12] |

| Flash Point | 45.1 °C to 65 °C (149 °F) | [4][6][9][12] |

| Vapor Pressure | 0.008 mmHg at 25 °C | [9][12] |

| Refractive Index | ~1.4378 - 1.459 |[9][12] |

Table 3: Solubility and Partitioning

| Property | Value | Source(s) |

|---|---|---|

| Water Solubility | 78 g/100 mL (at 25 °C); 435 g/L | [4][5][10][12] |

| Other Solvents | Soluble in acetone and ethanol | [5][12] |

| logP | -0.4 | [7][14] |

| pKa₁ | 5.35 - 5.62 | [5][9][12][15] |

| pKa₂ | 9.60 - 9.73 | [5][9][12][15] |

| pH | 11-12 (50 g/L in H₂O) |[5][11][12] |

Caption: Protonation states of this compound at different pH ranges.

Experimental Protocols

Synthesis

Method 1: Debenzylation of 1-Benzyl-3-methylpiperazine A common route involves the catalytic hydrogenation of a benzyl-protected precursor.[16]

-

Reaction: A flask is loaded with 1-benzyl-3-methylpiperazine, water, and a 5% Palladium on carbon (Pd/C) catalyst.

-

Conditions: The mixture is stirred at approximately 40°C for several hours under a hydrogen atmosphere.

-

Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to confirm the disappearance of the starting material.

-

Work-up: Upon completion, the catalyst is filtered off, and the this compound product is isolated from the aqueous solution. The yield is typically quantitative.[16]

Caption: Workflow for synthesis via catalytic hydrogenation.

Method 2: Optical Resolution of Racemic this compound To obtain specific enantiomers, chemical resolution is employed.

-

Resolving Agent: D-(-)-tartaric acid is added to a solution of racemic (±)-2-methylpiperazine.

-

Crystallization: The mixture is heated to dissolve the components, then cooled, often with the addition of a solvent like ethanol, to induce crystallization of one diastereomeric salt (e.g., (S)-(+)-2-methylpiperazine-D-tartrate).

-

Separation: The crystallized salt is separated by filtration.

-

Liberation: The free base is liberated from the salt by treatment with a strong base, followed by extraction or distillation to yield the enantiomerically enriched this compound.[17] The other enantiomer can be recovered from the mother liquor.[17]

Purification

This compound is hygroscopic and can be purified by standard laboratory techniques.[5][9][11]

-

Distillation: Fractional distillation is an effective method for removing non-volatile impurities and residual solvents. The boiling point is approximately 155°C at atmospheric pressure.[9][11]

-

Zone Melting: For achieving very high purity, zone melting can be employed.[9][11] This technique involves passing a narrow molten zone along a solid charge of the material, causing impurities to segregate at one end.

Analytical Characterization

Multiple analytical methods are used to confirm the identity, purity, and structure of this compound.

-

Gas Chromatography (GC): Used to determine purity and quantify related substances. A typical method might use a (50%-Phenyl)-methylpolysiloxane capillary column with a Flame Ionization Detector (FID).[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Spectra in CDCl₃ show characteristic shifts for the methyl group protons (~1.0 ppm), the N-H protons, and the various methylene (CH₂) and methine (CH) protons on the piperazine ring.[19]

-

¹³C NMR: Shows distinct signals for the five carbon atoms in the molecule, confirming the carbon skeleton.[20]

-

-

Infrared (IR) Spectroscopy: IR spectra display characteristic absorption bands for N-H stretching, C-H stretching, and N-H bending vibrations, confirming the presence of the amine functional groups.[7]

-

Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique provides the molecular weight (m/z of the molecular ion) and a characteristic fragmentation pattern that serves as a fingerprint for identification.[7]

Reactivity, Stability, and Handling

Reactivity: this compound exhibits the typical reactivity of a secondary amine.[2] The two nitrogen atoms are nucleophilic and basic, allowing them to participate in a wide range of reactions, such as N-alkylation, N-acylation, and condensation reactions. It is a key intermediate in the synthesis of pharmaceuticals like the antibiotic Lomefloxacin.[1][4][21]

Stability and Storage: The compound is stable under normal conditions but is hygroscopic and air-sensitive.[5][10][12][13][22] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon).[5][10][23] It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[13][22][24]

Safety and Handling: this compound is classified as a flammable solid and causes skin and serious eye irritation.[5][7][14][23] It may also cause respiratory irritation.[14][23]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[22][23] In case of dust formation, use a suitable respirator.[6]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[5][22][23] Use non-sparking tools and ensure adequate ventilation.[23] Avoid breathing dust and prevent contact with skin and eyes.[23]

-

First Aid:

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Career Henan Chemical Co. [coreychem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. (R)-(-)-2-Methylpiperazine 97 75336-86-6 [sigmaaldrich.com]

- 7. This compound | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Piperazine, 2-methyl- [webbook.nist.gov]

- 9. Factory supply this compound(2-MP) 109-07-9 with low price [hzoceanchemical.com]

- 10. This compound CAS#: 109-07-9 [m.chemicalbook.com]

- 11. This compound | 109-07-9 [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. This compound(109-07-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. This compound, (S)- | C5H12N2 | CID 2734219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. uregina.ca [uregina.ca]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine by stepwise salification - Google Patents [patents.google.com]

- 18. hakon-art.com [hakon-art.com]

- 19. This compound(109-07-9) 1H NMR [m.chemicalbook.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. echemi.com [echemi.com]

- 22. fishersci.com [fishersci.com]

- 23. echemi.com [echemi.com]

- 24. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of 2-Methylpiperazine from N-(β-hydroxypropyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methylpiperazine, a valuable heterocyclic compound, from the starting material N-(β-hydroxypropyl)ethylenediamine. This compound serves as a crucial intermediate in the pharmaceutical and specialty chemical industries, finding applications in the synthesis of anticancer drugs, antiviral agents, and corrosion inhibitors. This document details two primary synthetic methodologies: a photocatalytic route and a classical catalytic cyclodehydration pathway. Detailed experimental protocols, quantitative data summaries, and process visualizations are provided to facilitate replication and further development by researchers in the field.

Synthesis of the Starting Material: N-(β-hydroxypropyl)ethylenediamine

The precursor, N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA), is synthesized via the reaction of ethylenediamine with 1,2-propylene oxide.

Experimental Protocol

In a 5-liter, 3-necked flask equipped with a mechanical stirrer and a reflux condenser, 544 g of ethylenediamine is dissolved in 2 liters of methanol. The solution is maintained at a temperature of 40–50 °C using a water bath. To this solution, 342 g of 1,2-propylene oxide is added dropwise through a separating funnel over a period of three hours. After the addition is complete, the reaction mixture is subjected to fractional distillation to yield N-(β-hydroxypropyl)ethylenediamine as a transparent, slightly viscous liquid with a mild ammoniacal odor.

Synthesis of this compound

This section outlines two distinct methods for the synthesis of this compound from N-(β-hydroxypropyl)ethylenediamine.

Method 1: Photocatalytic Synthesis

This modern approach utilizes a semiconductor-zeolite composite catalyst under UV irradiation to facilitate the intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine. This method offers an environmentally friendly alternative, proceeding at ambient temperatures.

2-Methylpiperazine CAS number 109-07-9 details

An In-Depth Technical Guide to 2-Methylpiperazine (CAS: 109-07-9)

Abstract

This compound (CAS No. 109-07-9) is a cyclic secondary amine that serves as a pivotal structural motif and versatile building block in modern chemistry. Its unique physicochemical properties, including enhanced solubility and reactivity, make it an indispensable intermediate in the synthesis of a wide array of fine chemicals.[1] In the pharmaceutical sector, it is a cornerstone for the development of active pharmaceutical ingredients (APIs), including antidepressants, antivirals, antibiotics, and antipsychotics.[1][2][3][4] This guide provides a comprehensive technical overview of this compound, consolidating its chemical properties, spectral data, synthesis protocols, key applications in drug discovery, and safety information into a single resource for laboratory and development professionals.

Chemical and Physical Properties

This compound is a white to yellow crystalline solid, characterized as being hygroscopic and air-sensitive.[3][5][6] It possesses a typical amine odor and is highly soluble in water and other organic solvents like acetone.[7][8][9]

Table 1.1: General Identifiers for this compound

| Identifier | Value |

| CAS Number | 109-07-9 |

| IUPAC Name | This compound[10] |

| Molecular Formula | C₅H₁₂N₂[5] |

| Molecular Weight | 100.16 g/mol [10] |

| Canonical SMILES | CC1CNCCN1[10][11] |

| InChI | InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3[10] |

| InChIKey | JOMNTHCQHJPVAZ-UHFFFAOYSA-N[5][10] |

| EC Number | 203-644-2 |

| Beilstein Registry No. | 383566 |

Table 1.2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to yellow crystalline powder and chunks | [3][5] |

| Melting Point | 61-63 °C | [5][7] |

| Boiling Point | 155 °C at 763 mmHg | [5][7] |

| Density | 0.817 g/cm³ | [5][7] |

| Water Solubility | 78 g/100 mL at 25 °C | [5][7][8] |

| pKa (at 25 °C) | pK₁: 5.62, pK₂: 9.60 | [3][5] |

| Flash Point | 65 °C (149 °F) - closed cup | [5][12] |

| pH | 11-12 (50g/L in H₂O) | [3][5] |

Table 1.3: Thermodynamic Properties of this compound

| Property | Value | Unit | Source(s) |

| Enthalpy of Fusion (ΔfusH°) | 19.72 | kJ/mol | [11] |

| Enthalpy of Vaporization (ΔvapH°) | 42.02 | kJ/mol | [11] |

| Enthalpy of Formation (Gas, ΔfH°gas) | -16.59 | kJ/mol | [11] |

| Gibbs Free Energy of Formation (ΔfG°) | 191.09 | kJ/mol | [11] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral information is available across various public and commercial databases.[10][13]

Table 2.1: Key Spectroscopic Data for this compound

| Technique | Data Highlights |

| ¹H NMR | Spectra available from multiple sources (e.g., 90 MHz and 400 MHz in CDCl₃). Characteristic shifts correspond to the methyl group proton and the protons on the piperazine ring.[10][14] |

| ¹³C NMR | Spectra available, showing distinct signals for the carbon atoms of the piperazine ring and the methyl group.[10][13] |

| Mass Spectrometry (GC-MS) | Mass spectra are well-documented in databases such as the NIST Mass Spectrometry Data Center.[10] |

| Infrared (IR) Spectroscopy | FTIR spectra (e.g., using a Mull technique) are available for structural confirmation.[10] |

Synthesis and Purification Protocols

Several synthetic routes to this compound have been developed, ranging from classical organic reactions to modern photocatalytic methods. The choice of method often depends on the desired stereochemistry, scale, and environmental considerations.

Experimental Protocol 3.1: Synthesis of Enantiomerically Pure (R)- or (S)-2-Methylpiperazine

This method provides multigram quantities of the desired enantiomer, which is crucial for the synthesis of chiral pharmaceuticals like quinolone antibacterials.[15] The workflow involves creating a diketopiperazine intermediate, which is then reduced.[15]

Methodology:

-

Peptide Coupling: Couple N-Boc-alanine (either R or S enantiomer) with ethyl N-benzylglycinate to yield the dipeptide.[15]

-

Cyclization: Without purification, remove the Boc protecting group using HCl gas in an appropriate solvent (e.g., CH₂Cl₂). Neutralize the resulting salt with a base (e.g., saturated NaHCO₃ solution) to induce cyclization, forming the N-benzyl diketopiperazine.[15]

-

Reduction: Reduce the diketopiperazine intermediate to the corresponding piperazine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an etheral solvent such as tetrahydrofuran (THF).[15]

-

Deprotection: Remove the N-benzyl group via catalytic hydrogenation. Dissolve the N-benzyl-2-methylpiperazine in methanol, add a palladium on carbon (Pd/C) catalyst, and shake the mixture under hydrogen pressure (e.g., 50 psig) until the reaction is complete.[15]

-

Isolation: Filter the catalyst and evaporate the solvent. The resulting product, (R)- or (S)-2-methylpiperazine, can be further purified if necessary.[15]

Experimental Protocol 3.2: Photocatalytic Synthesis

This novel method provides an eco-friendly, one-step synthesis from N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA) at ambient temperature.

Methodology:

-

Catalyst Preparation: Prepare a semiconductor–zeolite composite catalyst by mechanically mixing a semiconductor (e.g., 5 wt% TiO₂) with a zeolite (e.g., Hβ).

-

Reaction Setup: Place a non-aqueous solution (e.g., 20 mL acetonitrile) of N-β-HPEDA (0.1 mmol) and the catalyst (100 mg) into a quartz photoreactor.

-

Irradiation: While stirring vigorously (1200 rpm), irradiate the suspension with a high-pressure mercury lamp (e.g., 250 W) for 12 hours. Maintain a constant stream of molecular oxygen (20 mL/h) throughout the reaction.

-

Monitoring and Isolation: Monitor the reaction's progress using thin-layer chromatography (TLC). Upon completion, isolate the product, this compound, via column chromatography.

-

Confirmation: Confirm the product's identity using standard analytical techniques (¹H-NMR, EI-MS, C, H, N analysis).

Purification Methods

For general use, this compound can be purified by distillation.[5][16] For achieving high purity, zone melting is an effective technique.[5][16] For optically active forms, a common method involves crystallization from a suitable solvent system, such as toluene or cyclopentyl methyl ether, after removing water azeotropically.[17]

Applications in Research and Drug Development

This compound is a privileged scaffold in medicinal chemistry, primarily due to the favorable pharmacokinetic properties the piperazine ring imparts to molecules.[1][4] It is a key building block in drugs targeting the central nervous system and in various anti-infective agents.[1][4][15]

Role as a Synthon in Drug Discovery

The this compound moiety is incorporated into drug candidates to enhance properties such as:

-

Aqueous Solubility: The basic nitrogen atoms improve solubility and allow for salt formation.[1]

-

Receptor Binding: The defined stereochemistry and conformational rigidity can lead to improved binding affinity and selectivity for biological targets.[1][18]

-

Bioavailability: Its properties can enhance absorption and distribution profiles.[2]

Notable drug classes synthesized using this compound include quinolone antibiotics (e.g., lomefloxacin), antidepressants, and antipsychotics.[1][4][8][9]

Inhibition of the β-catenin/Tcf4 Signaling Pathway

This compound is used as a reagent in the synthesis of diaminoquinazolines, which have been identified as inhibitors of the β-catenin/T-cell transcription factor 4 (Tcf4) signaling pathway.[5][8] This pathway is crucial in embryonic development and its dysregulation is implicated in several cancers. Inhibition of this pathway is a key strategy in oncology drug development.

Experimental Protocol 4.1: General Methodology for a Luciferase Reporter Assay

To screen for inhibitors of the β-catenin/Tcf4 pathway, a common in vitro method is the luciferase reporter assay. This protocol provides a general workflow.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.

-

Transfection: Co-transfect the cells with two plasmids: one containing a Tcf4-responsive promoter upstream of a firefly luciferase gene (e.g., TOPFlash plasmid) and a second plasmid constitutively expressing Renilla luciferase (for normalization).

-

Compound Treatment: After allowing time for plasmid expression (e.g., 24 hours), treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (Wnt ligand) to stimulate the pathway.

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 18-24 hours).

-

Cell Lysis: Lyse the cells using a passive lysis buffer to release the cellular contents, including the expressed luciferase enzymes.

-

Luciferase Assay: Measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Determine the IC₅₀ values for compounds that inhibit the Wnt-stimulated signal.

Safety and Handling

This compound is a flammable solid and causes severe skin and eye irritation.[10][19] Strict adherence to safety protocols is mandatory.

Table 5.1: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Pictograms | GHS02, GHS05 | Flame, Corrosion |

| Signal Word | Danger | |

| Hazard Statements | H228 | Flammable solid[10] |

| H314 | Causes severe skin burns and eye damage[10] | |

| Precautionary Statements | P210 | Keep away from heat, sparks, open flames. No smoking.[19][20] |

| P260 | Do not breathe dust.[20] | |

| P280 | Wear protective gloves/clothing/eye protection/face protection.[19][20] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[20] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19][20] | |

| P310 | Immediately call a POISON CENTER or doctor.[20] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[19][20] |

Handling and Storage:

-

Handle in a well-ventilated area and avoid creating dust.[19][21]

-

Use non-sparking tools and ground equipment to prevent electrostatic discharge.[19][21]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[12][19][20] The material is hygroscopic and air-sensitive; storage under an inert atmosphere (e.g., argon) is recommended.[3][5][20]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[19]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[12][19]

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[12][19]

Conclusion

This compound is a fundamentally important heterocyclic compound with broad utility across chemical and pharmaceutical industries. Its well-defined chemical properties, versatile reactivity, and the favorable characteristics it imparts to larger molecules ensure its continued relevance as a high-value building block. For professionals in drug discovery and development, a thorough understanding of its synthesis, handling, and application in modulating biological pathways is essential for leveraging its full potential in creating next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Career Henan Chemical Co. [coreychem.com]

- 3. Page loading... [guidechem.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 109-07-9 [chemicalbook.com]

- 6. This compound CAS#: 109-07-9 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Piperazine, 2-methyl- (CAS 109-07-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. This compound(109-07-9) 1H NMR spectrum [chemicalbook.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Factory supply this compound(2-MP) 109-07-9 with low price [hzoceanchemical.com]

- 17. WO2016021524A1 - Method for producing optically active this compound - Google Patents [patents.google.com]

- 18. 2-Methyl-1-(2-methylpropyl)piperazine|Research Chemical [benchchem.com]

- 19. echemi.com [echemi.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Physical Properties of 2-Methylpiperazine: Melting and Boiling Points

This in-depth technical guide provides a comprehensive overview of the melting and boiling points of 2-Methylpiperazine, a crucial intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a logical workflow for the determination of these fundamental physical properties.

Core Physical Properties of this compound

This compound, with the CAS number 109-07-9, is a heterocyclic amine that presents as a white to yellow crystalline powder or chunks.[1] It is recognized for its hygroscopic nature and a characteristic amine odor.[1] This compound is highly soluble in water and also shows solubility in organic solvents such as acetone.[1][2]

Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition typically occurs over a narrow range. The reported melting point of this compound varies slightly across different sources, which can be attributed to differences in purity and experimental conditions.

| Melting Point (°C) | Reference |

| 64 | Tokyo Chemical Industry[3] |

| 61-63 | ChemBK[4], ChemicalBook[5], Sigma-Aldrich[6] |

| 62 | Stenutz[7] |

| 63-67 | Chem-Impex[8] |

| 62-66 | Fisher Scientific[9] |

| -10 | Guidechem[2] |

Note: The value of -10°C appears to be an outlier and may refer to a different isomer or an impure sample.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, leading to the transition from a liquid to a gaseous state. The boiling point is sensitive to pressure, and it is standard practice to report the pressure at which the measurement was taken.

| Boiling Point (°C) | Pressure (mmHg) | Reference |

| 153 | Not Specified | Tokyo Chemical Industry[3], Stenutz[7], Chem-Impex[8] |

| 133-134 | Not Specified | Guidechem[2] |

| 155 | 763 | ChemBK[4], ChemicalBook[5], Sigma-Aldrich[6] |

| 155-156 | Not Specified | Fisher Scientific[9] |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is critical for compound identification and purity assessment.[10] The following are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

This method is widely used for determining the melting point of a crystalline solid.[10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[10]

-

Capillary tubes (sealed at one end)[10]

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.[11]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 1-2 mm.[11][12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[13]

-

Approximate Melting Point Determination: Heat the sample rapidly to get a rough estimate of the melting point.[10]

-

Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slower rate, approximately 1-2°C per minute, as the temperature approaches the estimated melting point.[12][13]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[10][13] For a pure substance, this range should be narrow (0.5-1°C).[10]

Boiling Point Determination (Micro-reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[14]

Apparatus:

-

Small test tube or fusion tube[15]

-

Capillary tube (sealed at one end)[15]

-

Thermometer[16]

-

Heating bath (e.g., Thiele tube with oil or a heating block)[14][15]

-

Rubber band or thread to attach the tube to the thermometer[15]

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of liquid this compound into the small test tube.[17]

-

Capillary Inversion: Place the capillary tube, with its sealed end up, into the test tube containing the sample.[17]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[15]

-

Heating: Immerse the assembly into the heating bath. Heat the bath gently.[14][15]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.[14][15]

-

Cooling and Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[14][15]

Logical Workflow for Physical Property Analysis

The following diagram illustrates a standardized workflow for the determination and reporting of the physical properties of a chemical compound like this compound.

This comprehensive guide provides the necessary data and methodologies for the accurate assessment of the melting and boiling points of this compound. Adherence to these protocols will ensure reliable and reproducible results for researchers and professionals in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 109-07-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound [chembk.com]

- 5. This compound | 109-07-9 [chemicalbook.com]

- 6. 2-甲基哌嗪 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [stenutz.eu]

- 8. chemimpex.com [chemimpex.com]

- 9. (+/-)-2-Methylpiperazine, 98% | Fisher Scientific [fishersci.ca]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. chm.uri.edu [chm.uri.edu]

- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. cdn.juniata.edu [cdn.juniata.edu]

A Comprehensive Technical Guide to the Solubility of 2-Methylpiperazine in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 2-Methylpiperazine, a crucial building block in the synthesis of numerous pharmaceuticals. Understanding its solubility in various solvents is paramount for process development, formulation design, and ensuring the efficacy and safety of final drug products. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to aid in laboratory practices.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been investigated in aqueous and various organic solvent systems. The following tables summarize the available data to facilitate comparison. It is important to note that while quantitative data for water solubility is available, information on its solubility in many common organic solvents is primarily qualitative.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 25 | 78 | [1] |

| Not Specified | 43.5 (435 g/L) | [2] |

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Solubility | Reference |

| Alcohols | Ethanol | Soluble | [1] |

| Methanol | No specific data found | ||

| Propanol | No specific data found | ||

| Ketones | Acetone | Soluble | [1] |

| Butanone | No specific data found | ||

| Esters | Ethyl Acetate | No specific data found | |

| Hydrocarbons | Heptane | No specific data found | |

| Toluene | No specific data found | ||

| Xylene | No specific data found | ||

| Ethers | Diethyl Ether | Poorly soluble (for piperazine) | [3] |

Note: The solubility of the parent compound, piperazine, is included for diethyl ether to provide a potential indicator of this compound's behavior in this solvent.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for a wide range of chemical and pharmaceutical processes. The following are detailed methodologies for key experiments that can be employed to ascertain the solubility of this compound.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid.[4][5] It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.[4][5]

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a thermostatic shaker or water bath for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume or weight of the supernatant using a calibrated pipette.

-

Filter the collected supernatant through a pre-weighed syringe filter to remove any undissolved particles. The filter should be compatible with the solvent being used.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or watch glass.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of this compound. Ensure the oven is well-ventilated.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dry this compound residue on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of filtrate) x 100

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful analytical technique for determining the concentration of a solute in a solution with high accuracy and precision. This method is particularly useful for measuring solubility in complex mixtures or when only small sample volumes are available. The following protocol is adapted from a method for analyzing this compound as an impurity.[6]

Materials:

-

This compound

-

Solvent of interest

-

HPLC system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

-

HPLC column (e.g., C18 reverse-phase column)

-

Mobile phase (e.g., a mixture of acetonitrile and a buffer)

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the desired solvent at a constant temperature as described in the gravimetric method (Section 2.1, step 1).

-

-

Sample Preparation for HPLC Analysis:

-

After reaching equilibrium, filter the supernatant through a syringe filter.

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject each standard solution into the HPLC system and record the corresponding peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

HPLC Analysis of the Sample:

-

Inject the diluted sample solution into the HPLC system under the same chromatographic conditions used for the standards.

-

Record the peak area corresponding to this compound.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Spectroscopic Method

UV-Vis spectroscopy can be a rapid and straightforward method for determining solubility, provided the solute has a chromophore that absorbs in a spectral region where the solvent is transparent.

Materials:

-

This compound

-

Solvent of interest (must be UV-transparent in the analytical wavelength range)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound at a constant temperature as described in the gravimetric method (Section 2.1, step 1).

-

Filter the supernatant to remove any undissolved solid.

-

Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility in the saturated solution by applying the dilution factor.

-

Visualizing the Experimental Workflow

To provide a clear and logical representation of the experimental process, the following diagram illustrates a typical workflow for determining the solubility of a solid compound using the gravimetric method.

Caption: Experimental workflow for determining the solubility of this compound using the gravimetric method.

References

The Ascendant Role of 2-Methylpiperazine Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-methylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural and physicochemical properties, including its ability to introduce a chiral center and modulate basicity, have made it a valuable building block in the design of novel drugs targeting a range of diseases. This technical guide provides an in-depth exploration of this compound derivatives, focusing on their synthesis, potential applications in oncology, virology, and neuroscience, and the experimental methodologies used for their evaluation.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: modification of the this compound core and de novo synthesis of the substituted ring system.

General Synthetic Routes

A common and versatile method for the synthesis of N-substituted this compound derivatives involves the direct alkylation or acylation of this compound. The differential reactivity of the two nitrogen atoms—one secondary and one tertiary in a mono-N-substituted precursor—allows for regioselective functionalization.

Another prevalent strategy is reductive amination, where this compound is reacted with an aldehyde or ketone in the presence of a reducing agent to form N-alkylated derivatives. This method is particularly useful for introducing a wide variety of substituents at the nitrogen atoms.

More complex derivatives can be synthesized through multi-step sequences, often involving the use of protecting groups to ensure regioselectivity. For instance, one nitrogen of the piperazine ring can be protected (e.g., with a Boc group), allowing for selective functionalization of the other nitrogen, followed by deprotection and subsequent reaction at the first nitrogen.

II. Potential Therapeutic Applications

This compound derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, virology, and the treatment of central nervous system (CNS) disorders.

A. Anticancer Activity

Several this compound derivatives have exhibited potent anticancer activity against a variety of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. A notable target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.

Table 1: Anticancer Activity of Representative this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action | Reference |

| A-11 | A-549 (Lung) | 5.71 | EGFR Inhibition | [1] |

| HCT-116 (Colon) | 4.26 | [1] | ||

| MIAPaCa-2 (Pancreatic) | 31.36 | [1] | ||

| Gefitinib | A-549 (Lung) | 16.56 | EGFR Inhibition | [1] |

| HCT-116 (Colon) | 10.51 | [1] | ||

| MIAPaCa-2 (Pancreatic) | 49.50 | [1] | ||

| Vindoline Derivative 23 | MDA-MB-468 (Breast) | 1.00 | Tubulin Inhibition | [2] |

| Vindoline Derivative 25 | HOP-92 (Lung) | 1.35 | Tubulin Inhibition | [2] |

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and invasion. This compound derivatives that inhibit EGFR block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.

EGFR Signaling Pathway and Inhibition.

B. Antiviral Activity

The this compound scaffold is also present in compounds with significant antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). These derivatives often act as entry inhibitors, preventing the virus from entering host cells. A key target in this context is the C-C chemokine receptor type 5 (CCR5), a co-receptor that HIV uses to gain entry into T-cells.

Table 2: Antiviral Activity of Representative this compound Derivatives

| Compound ID | Virus/Strain | EC50 (µM) | Target/Mechanism of Action | Reference |

| Derivative 29 | HIV-1 (Wild-type) | 0.030 | Non-nucleoside Reverse Transcriptase Inhibitor | [3] |

| HIV-1 (K103N/Y181C) | ≥ 1.2 | [3] | ||

| GD-9 | SARS-CoV-2 | 2.64 | Main Protease (Mpro) Inhibitor | |

| Remdesivir | SARS-CoV-2 | 2.27 | RNA-dependent RNA Polymerase Inhibitor | |

| Maraviroc | HIV-1 | 0.0055 (IC50) | CCR5 Antagonist | [3] |

HIV-1 enters host cells by binding to the CD4 receptor and a co-receptor, most commonly CCR5 or CXCR4. The viral envelope glycoprotein gp120 interacts with CD4, which induces a conformational change in gp120, allowing it to bind to the co-receptor. This co-receptor binding triggers a further conformational change in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid into the cell. This compound derivatives that act as CCR5 antagonists bind to the CCR5 receptor, preventing its interaction with gp120 and thereby blocking viral entry.

CCR5-Mediated HIV Entry and Inhibition.

C. Central Nervous System (CNS) Activity

The versatility of the this compound scaffold has also been exploited in the development of CNS-active agents. These derivatives have shown affinity for various neurotransmitter receptors, including serotonin (5-HT) receptors, which are implicated in the pathophysiology of depression, anxiety, and other mood disorders.

Table 3: CNS Activity of Representative this compound Derivatives

| Compound ID | Receptor | Ki (nM) | Activity | Reference |

| Compound 8 | 5-HT1A | 1.2 | Ligand | |

| Compound 10 | 5-HT1A | 21.3 | Ligand | |

| (piperazin-2-yl)methanol derivative 3d | σ1 | 12.4 | High Affinity |

Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that are the targets of a variety of pharmacological agents. The 5-HT1A receptor, for instance, is a GPCR that, upon activation by serotonin, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of second messenger systems influences neuronal excitability and neurotransmitter release. This compound derivatives can act as agonists or antagonists at these receptors, thereby modulating serotonergic neurotransmission and exerting therapeutic effects in CNS disorders.

Serotonin 5-HT1A Receptor Signaling.

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays used to evaluate their activity.

A. Synthesis of a Representative this compound Derivative

Synthesis of 1-(4-chlorobenzhydryl)-2-methylpiperazine

This protocol describes the synthesis of a this compound derivative via nucleophilic substitution.

Materials:

-

This compound

-

1-Chloro-4-(chlorophenylmethyl)benzene

-

Potassium carbonate (K2CO3)

-

Potassium iodide (KI)

-

Butanone

-

Dichloromethane (CH2Cl2)

-

Water

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol/ammonium hydroxide mixture)

Procedure:

-

A mixture of 1-chloro-4-(chlorophenylmethyl)benzene (1.0 eq), this compound (4.0 eq), anhydrous K2CO3 (1.0 eq), and KI (1.0 eq) in butanone is refluxed under a nitrogen atmosphere for 18 hours.

-

The reaction mixture is cooled to room temperature and filtered.

-

The solvent is removed from the filtrate under reduced pressure.

-

The residue is dissolved in CH2Cl2 and washed with water.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is evaporated.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., CH2Cl2:CH3OH:NH4OH 90:10:0.5) to afford the desired product.

B. Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A-549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western blotting is used to detect specific proteins in a sample. This can be used to assess the effect of this compound derivatives on the expression or phosphorylation of target proteins (e.g., EGFR, Akt).

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EGFR, anti-phospho-EGFR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target receptor (e.g., 5-HT1A)

-

Radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A)

-

This compound derivatives at various concentrations

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the this compound derivative in a 96-well plate.

-

After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of the derivative that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).

IV. Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.

General Experimental Workflow.

V. Conclusion

This compound derivatives represent a highly promising and versatile class of compounds with significant potential for the development of new therapeutics. Their demonstrated efficacy in preclinical models of cancer, viral infections, and CNS disorders highlights the value of this scaffold in drug discovery. The synthetic and experimental methodologies outlined in this guide provide a framework for the continued exploration and optimization of this compound-based drug candidates. Further research into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of novel and effective treatments for a wide range of human diseases.

References

The Biological Activity of 2-Methylpiperazine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 2-methylpiperazine and its diverse analogs. The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of a methyl group at the 2-position, along with further derivatization, has led to the discovery of compounds with significant therapeutic potential across various disease areas. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Biological Activities

This compound and its derivatives have demonstrated a broad spectrum of biological activities, primarily centered on their interactions with the central nervous system (CNS), their efficacy as anticancer agents, and their antimicrobial properties.

-

Central Nervous System Activity: The piperazine moiety is a common structural feature in many CNS-active drugs.[1] Analogs of this compound have been investigated for their potential as antidepressants, antipsychotics, and treatments for neurodegenerative diseases.[2][3] Their mechanism of action often involves the modulation of neurotransmitter systems, including serotonin and dopamine pathways, and inhibition of enzymes such as monoamine oxidase (MAO).[3][]

-

Anticancer Activity: A significant body of research has focused on the development of this compound analogs as anticancer agents.[5][6] These compounds have shown cytotoxicity against a range of cancer cell lines, including lung, colon, breast, and pancreatic cancers.[5][7] One of the key mechanisms of action for some of these analogs is the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8]

-

Antimicrobial Activity: Various derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities.[9][10][11] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[9][12] The incorporation of the this compound scaffold into other heterocyclic systems, such as pyrimidines, has been a successful strategy in developing novel antimicrobial agents.[9]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for the biological activity of various this compound analogs, providing a comparative overview of their potency.

Anticancer Activity

| Compound/Analog Class | Cell Line | Assay Type | Activity (GI₅₀/IC₅₀ in µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | Growth Inhibition | 1.00 | [13][14] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-Small Cell Lung Cancer) | Growth Inhibition | 1.35 | [13][14] |

| Vindoline-piperazine conjugate 20 | CHO (Non-tumor) | Cell Viability | 2.54 | [3][13] |

| Vindoline-piperazine conjugate 23 | CHO (Non-tumor) | Cell Viability | 10.8 | [3][13] |

| Vindoline-piperazine conjugate 25 | CHO (Non-tumor) | Cell Viability | 6.64 | [3][13] |

| N-Ethyl-Piperazinyl-Amide of C2-Substituted Oleanonic Acid 4 | Human Tumor Cell Lines (Average) | Growth Inhibition | 1.03 | [15] |

| N-Ethyl-Piperazinyl-Amide of C2-Substituted Ursonic Acid 6 | Human Tumor Cell Lines (Average) | Growth Inhibition | 1.52 | [15] |

| 4-Acyl-1-phenylaminocarbonyl-2-phenyl-piperazine 32 | MCF7 (Breast Cancer) | Cytotoxicity | 2.7 | [16] |

| Thiouracil amide derivative with piperazine | MCF7 (Breast Cancer) | Cytotoxicity | 18.23 - 100 | [16] |

| Piperazine-containing derivative 29 | HCT-116 (Colon Cancer) | Cytotoxicity | 3.0 | [17] |

| Piperazine-containing derivative 29 | Colo-205 (Colon Cancer) | Cytotoxicity | 1.0 | [17] |

Antimicrobial Activity

| Compound/Analog Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| Pyrimidine-piperazine derivatives (4b, 4d, 5a, 5b ) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-A | Good activity at 40 | [2][9][18] |

| Pyrimidine-piperazine derivatives (4a, 4d, 4e, 5c, 5e ) | Aspergillus niger, Penicillium notatum, Aspergillus fumigates, Candida albicans | Significant activity at 40 | [2][9] |

| Sparfloxacin and Gatifloxacin piperazine derivatives | Gram-positive bacteria | 1 - 5 | [19] |

| N,N′-Bis(1,3,4-thiadiazole) piperazine derivative 6c | E. coli | 8 | |

| N,N′-Bis(1,3,4-thiadiazole) piperazine derivatives 4, 6c, 6d | S. aureus | 16 | |

| N,N′-Bis(1,3,4-thiadiazole) piperazine derivatives 6d, 7b | B. subtilis | 16 | |

| Mannich bases with piperazine moiety (5, 7 ) | M. luteus, B. subtilis, B. cereus | 125 - 500 | [12] |

| Mannich base with 4-nitrophenyl piperazine moiety (8 ) | S. aureus, B. cereus, E. coli, K. pneumoniae | 125 - 500 | [12] |

Central Nervous System Activity

| Compound/Analog Class | Target | Assay Type | Activity (IC₅₀/Kᵢ in µM) | Reference |

| N-methyl-piperazine chalcone 2k | MAO-B | Inhibition | IC₅₀: 0.71 | [] |

| N-methyl-piperazine chalcone 2k | MAO-B | Inhibition | Kᵢ: 0.21 | [] |

| N-methyl-piperazine chalcone 2n | MAO-B | Inhibition | IC₅₀: 1.11 | [] |

| N-methyl-piperazine chalcone 2n | MAO-B | Inhibition | Kᵢ: 0.28 | [] |

| N-methyl-piperazine chalcone 2k | AChE | Inhibition | IC₅₀: 8.10 | [] |

| N-methyl-piperazine chalcone 2n | AChE | Inhibition | IC₅₀: 4.32 | [] |

| Methylpiperate | MAO-B | Inhibition | IC₅₀: 1.6 | |

| Methylpiperate | MAO-A | Inhibition | IC₅₀: 27.1 | |

| Methylpiperate | MAO-B | Inhibition | Kᵢ: 1.3 | |

| Methylpiperate | MAO-A | Inhibition | Kᵢ: 23.5 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound analog test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analog and incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound analog test compounds

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to 0.5 McFarland

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the this compound analog in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth.

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density with a microplate reader.

Radioligand Binding Assay for CNS Receptor Affinity

Radioligand binding assays are used to quantify the affinity of a ligand (in this case, a this compound analog) for a specific receptor.[11] This protocol describes a competitive binding assay.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., [³H]-labeled standard antagonist)

-

This compound analog test compounds (unlabeled)

-

Binding buffer

-

Wash buffer

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Reaction Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

The biological effects of this compound analogs are often mediated through their interaction with specific signaling pathways. The following diagrams illustrate two key pathways modulated by these compounds.

Inhibition of the EGFR Signaling Pathway

Several this compound derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. By blocking the ATP-binding site of the EGFR kinase domain, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][]

Competitive Inhibition of Monoamine Oxidase (MAO)

Certain this compound analogs act as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[] Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding and thereby increasing the levels of these neurotransmitters in the brain. This mechanism is the basis for the antidepressant effects of many MAO inhibitors.

Conclusion

This compound and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and central nervous system disorders underscores their potential for further drug development. This technical guide provides a foundational resource for researchers, summarizing key data and methodologies to facilitate ongoing and future investigations into this important chemical scaffold. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the therapeutic potential of this compound derivatives.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 5. dot | Graphviz [graphviz.org]

- 6. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 7. researchgate.net [researchgate.net]

- 8. medium.com [medium.com]

- 9. Inhibition of Human Monoamine Oxidase: Biological and Molecular Modeling Studies on Selected Natural Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Flowchart Creation [developer.mantidproject.org]

- 15. lornajane.net [lornajane.net]

- 16. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Basicity of a Privileged Scaffold: A Technical Guide to the pKa Values of Substituted Piperazines

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals stems from its ability to impart favorable physicochemical and pharmacokinetic properties. A critical parameter governing the behavior of piperazine-containing molecules in a biological system is their basicity, quantified by the acid dissociation constant (pKa). This technical guide provides an in-depth exploration of the pKa values of substituted piperazines, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

The Significance of pKa in Drug Design

The pKa values of a drug molecule dictate its ionization state at a given pH. For piperazine derivatives, which are dibasic, two pKa values describe the equilibria of the dicationic, monocationic, and neutral species. This ionization state profoundly influences a molecule's solubility, lipophilicity, membrane permeability, and its ability to interact with biological targets.[1][2] The two distinct pKa values of piperazine allow for meticulous tuning of its ionization at physiological pH, a feature that can be leveraged to optimize both pharmacokinetic profiles and target engagement.[1]

Factors Influencing the pKa of Substituted Piperazines

The electronic and steric nature of substituents on the piperazine ring significantly modulates the basicity of the nitrogen atoms. Understanding these structure-basicity relationships is paramount for rational drug design.

N-Substitution:

-

Alkyl Groups: The introduction of alkyl groups on one or both nitrogen atoms generally leads to a decrease in the primary pKa value (pKa1) compared to unsubstituted piperazine.[3] This is attributed to a combination of steric hindrance and alterations in the solvation of the protonated species. For instance, the methylation of one nitrogen in 1-methylpiperazine, and both nitrogens in 1,4-dimethylpiperazine, results in a progressive reduction of the highest pKa value.[4] Interestingly, extending the alkyl chain from methyl to ethyl has a limited additional effect on the pKa.[4]

-